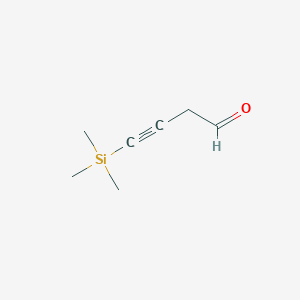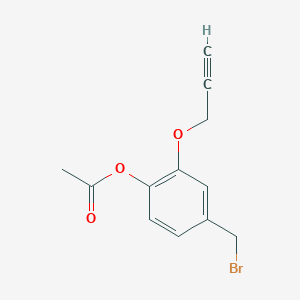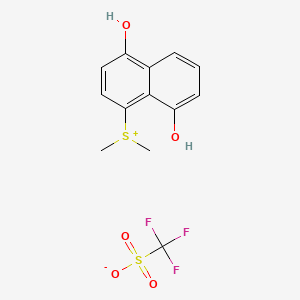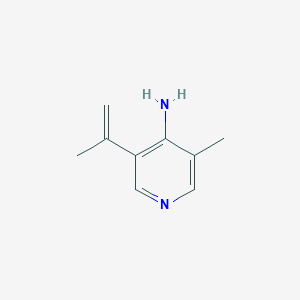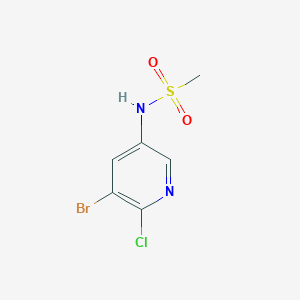
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6BrClN2O2S It is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide typically involves the introduction of bromine and chlorine atoms onto a pyridine ring, followed by the addition of a methanesulfonamide group. One common method involves the bromination and chlorination of pyridine derivatives, followed by sulfonamide formation. Specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The methanesulfonamide group may also play a role in modulating its activity and stability. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-chloropyridin-3-yl)methanesulfonamide
- N-(5-Bromo-3-chloropyridin-2-yl)methanesulfonamide
- N-(5-Bromo-4-chloropyridin-3-yl)methanesulfonamide
Uniqueness
N-(5-Bromo-6-chloropyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in certain applications, such as increased selectivity or potency in biological assays.
Properties
Molecular Formula |
C6H6BrClN2O2S |
|---|---|
Molecular Weight |
285.55 g/mol |
IUPAC Name |
N-(5-bromo-6-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6BrClN2O2S/c1-13(11,12)10-4-2-5(7)6(8)9-3-4/h2-3,10H,1H3 |
InChI Key |
WCFUNGMMLIXEIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
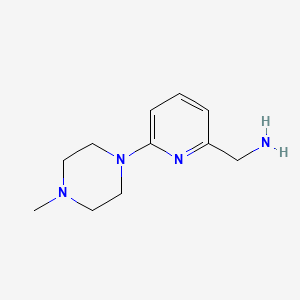
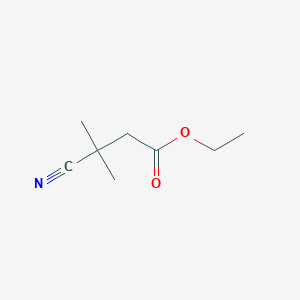
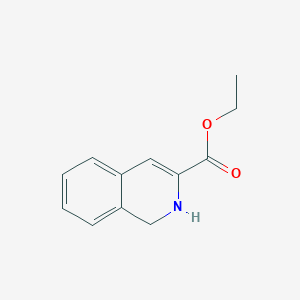
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
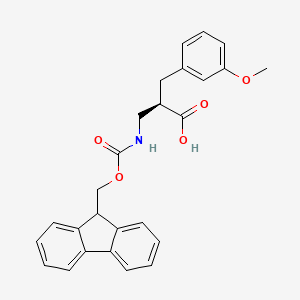
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)

